(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.
Thionation: Introduction of the thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Substitution Reactions: Functionalization of the core structure with phenyl and phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with various biological targets.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- include other benzothieno-pyrimidine derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the benzothieno-pyrimidine core with the thione group and the phenyl and phenylethyl substituents. These features may confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
128352-83-0 |
---|---|
Molecular Formula |
C24H22N2S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
4-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C24H22N2S2/c27-24-25-23-21(19-13-7-8-14-20(19)28-23)22(18-11-5-2-6-12-18)26(24)16-15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
JSGUEGQUIFMNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.